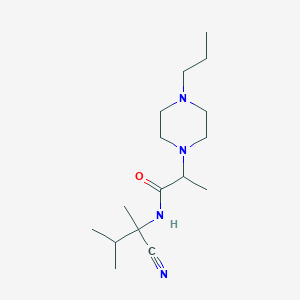

N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide

Descripción

N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 4-propylpiperazin-1-yl group and a cyano-dimethylpropyl moiety. For instance, compounds with similar amide and piperazine substituents are frequently utilized in pesticidal or medicinal applications due to their ability to interact with biological targets such as enzymes or receptors .

Propiedades

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-2-(4-propylpiperazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O/c1-6-7-19-8-10-20(11-9-19)14(4)15(21)18-16(5,12-17)13(2)3/h13-14H,6-11H2,1-5H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCACNPOGMINHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C(C)C(=O)NC(C)(C#N)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the cyano intermediate: Starting with a suitable alkyl halide, a nucleophilic substitution reaction with sodium cyanide can produce the cyano intermediate.

Introduction of the piperazine ring: The cyano intermediate is then reacted with 1-propylpiperazine under appropriate conditions to form the desired piperazine derivative.

Amidation reaction: Finally, the piperazine derivative undergoes an amidation reaction with a suitable amide source to yield N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions: N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups can be introduced.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, nucleophiles, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Halogenated derivatives, hydroxylated derivatives.

Aplicaciones Científicas De Investigación

N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide has several scientific research applications:

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders or as an anti-cancer agent.

Biology: The compound can be used in biological studies to investigate its effects on cellular pathways and molecular targets.

Industry: In industrial chemistry, it may be utilized as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.

Mecanismo De Acción

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets. The cyano group and piperazine ring are likely to play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may influence signaling pathways, leading to therapeutic effects in disease models.

Comparación Con Compuestos Similares

Key Structural Analogues

The compound shares structural motifs with several documented molecules, enabling comparative analysis:

| Compound Name | Key Substituents | CAS No. | Application | Molecular Weight (g/mol) |

|---|---|---|---|---|

| N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide (Target) | 4-propylpiperazin-1-yl, cyano-dimethylpropyl | Not reported | Hypothetical pharmaceutical | ~336.4 (calculated) |

| Fenoxanil (N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide) | 2,4-dichlorophenoxy | 115852-48-7 | Fungicide | 383.3 |

| Imp. B(BP): 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3-one | Phenylpiperazinyl, triazolopyridinone core | 62337-66-0 | Pharmaceutical impurity | 365.4 |

| S-(4-Phenoxybutyl) dimethylcarbamothioate | Phenoxybutyl, dimethylcarbamothioate | Not provided | Pesticide intermediate | ~254.3 |

Functional Group Analysis

- Target vs. Fenoxanil: The target compound replaces Fenoxanil’s 2,4-dichlorophenoxy group with a 4-propylpiperazin-1-yl moiety. Fenoxanil’s fungicidal activity relies on the dichlorophenoxy group’s electrophilic interaction with fungal enzymes , whereas the piperazine group in the target compound may confer affinity for neurological or metabolic targets (e.g., receptors or transporters) .

- Target vs. Pharmaceutical Impurities: Impurity B(BP) (CAS 62337-66-0) shares a piperazine substituent but incorporates a triazolopyridinone core instead of a propanamide backbone. This structural divergence suggests distinct metabolic pathways and toxicity profiles. The triazolopyridinone moiety in Imp. B(BP) is associated with serotonin receptor modulation, whereas the target’s amide group may favor hydrolytic stability .

- Target vs. S-(4-Phenoxybutyl) dimethylcarbamothioate: The dimethylcarbamothioate group in the latter enhances lipophilicity, favoring pesticidal membrane penetration. In contrast, the target’s cyano group and piperazine substituent may improve solubility in polar solvents, broadening its applicability in aqueous formulations .

Physicochemical and Bioactivity Differences

- Solubility: The 4-propylpiperazine group in the target compound likely enhances water solubility compared to Fenoxanil’s hydrophobic dichlorophenoxy group. Piperazines are known to form hydrogen bonds with water, increasing bioavailability .

- Metabolic Stability: The cyano group in the target compound may resist oxidative metabolism more effectively than Fenoxanil’s chlorinated aromatic ring, which is prone to dehalogenation .

- Toxicity: Piperazine derivatives often exhibit lower acute toxicity compared to chlorinated phenoxy compounds, which can bioaccumulate in ecosystems .

Research Findings and Implications

- Agrochemical vs. Pharmaceutical Potential: Fenoxanil’s fungicidal activity highlights the importance of aromatic substituents in agrochemical design. In contrast, the target compound’s piperazine group aligns with medicinal chemistry strategies for central nervous system (CNS) agents or antimicrobials, where nitrogen-rich heterocycles improve target engagement .

- Synthetic Feasibility: The synthesis of the target compound could follow routes similar to Fenoxanil, such as coupling a cyano-dimethylpropylamine with a propylpiperazine-activated propanamide intermediate .

Actividad Biológica

Overview

N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide

- Molecular Formula : CHNO

- Molecular Weight : 274.36 g/mol

N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide primarily acts through the inhibition of specific enzymes involved in cellular signaling pathways. Research indicates that it may inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound disrupts the cell cycle, potentially leading to apoptosis in cancerous cells.

Biological Activity and Pharmacological Effects

The biological activity of N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide has been tested across various models:

Anticancer Activity

Several studies have reported the compound's effectiveness against various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency.

Neuropharmacological Effects

The compound has also shown promise in neuropharmacology:

- Mechanism : It is believed to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

- Behavioral Studies : In animal models, it exhibited anxiolytic and antidepressant-like effects in standard tests such as the forced swim test and elevated plus maze.

Study 1: Anticancer Efficacy

A study published in Cancer Letters evaluated the anticancer efficacy of N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide on MCF-7 cells. The results indicated a significant reduction in cell viability after 48 hours of treatment at concentrations above 20 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Study 2: Neuropharmacological Assessment

In a 2023 study published in Journal of Medicinal Chemistry, researchers assessed the neuropharmacological effects of the compound using rodent models. The findings suggested that doses of 5 mg/kg resulted in significant reductions in anxiety-like behaviors compared to control groups. This suggests potential therapeutic applications for anxiety disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide | Anticancer, Neuropharmacological | 10 - 30 | Moderate potency |

| Pyrazolo[3,4-d]pyrimidine | CDK Inhibition | 5 - 15 | More potent but less selective |

| 4-propylpiperazine derivatives | Anxiolytic | >50 | Less effective than target compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.